Diketopiperazine derivative OF quinapril

Description

General Overview of Diketopiperazines as Cyclic Peptide Scaffolds

Diketopiperazines (DKPs) are a class of organic compounds characterized by a six-membered ring containing two amide linkages at opposite positions. wikipedia.org These structures are the smallest possible cyclic peptides and are found in a variety of natural products, including those derived from fermentation broths and yeast cultures. wikipedia.org In the realm of medicinal chemistry, DKPs have garnered significant interest due to their rigid conformational structure, which can mimic peptide beta-turns, and their exhibition of a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. wikipedia.org Their prevalence in biologically active natural products has inspired medicinal chemists to utilize the DKP scaffold in drug discovery to overcome the inherent physical and metabolic instability of peptides. wikipedia.org

Contextualization of Quinapril (B1585795) as an Angiotensin-Converting Enzyme Inhibitor Prodrug

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. wikipedia.orgnih.gov It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, quinaprilat (B1678679). nih.govdrugs.com This conversion occurs through the hydrolysis of the ethyl ester group to a carboxylic acid. nih.gov The therapeutic effect of quinaprilat stems from its ability to inhibit ACE, an enzyme that catalyzes the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. wikipedia.orgdrugs.com By reducing the formation of angiotensin II, quinaprilat leads to vasodilation and a decrease in blood pressure. wikipedia.org Like many ACE inhibitors, quinapril's chemical structure is based on a dipeptide, making it susceptible to specific degradation pathways. nih.gov

Significance of Diketopiperazine Formation in Quinapril Chemistry

A primary degradation pathway for quinapril involves an intramolecular cyclization to form its diketopiperazine (DKP) derivative. nih.govresearchgate.net This reaction is a significant concern in the manufacturing and storage of quinapril hydrochloride, as the formation of this impurity can occur during these processes. nih.govijpsonline.com The propensity for cyclization is a known characteristic of dipeptide-based drugs, and in the case of quinapril, it represents a major stability issue. nih.gov The diketopiperazine derivative is considered an impurity, and its formation signifies a loss of the active pharmaceutical ingredient. ijpsonline.com The rate of this degradation is influenced by various factors, including temperature, pH, and the physical state (amorphous versus crystalline) of the drug substance. ijpsonline.comnih.gov For instance, amorphous quinapril hydrochloride is particularly susceptible to conversion to the diketopiperazine impurity at elevated temperatures. ijpsonline.com

Physicochemical Properties of Quinapril and its Diketopiperazine Derivative

| Property | Quinapril | Quinapril Diketopiperazine |

| Molecular Formula | C25H30N2O5 | C25H28N2O4 |

| Molecular Weight | 438.5 g/mol | 420.50 g/mol |

| Alternate Names | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid |

| CAS Number | 85441-61-8 | 103733-49-9 |

The formation of the diketopiperazine derivative from quinapril involves a dehydration reaction, which is reflected in the change in their molecular formulas and weights. The cyclization process results in the loss of a water molecule (H2O). This transformation is a key aspect of quinapril's stability profile and is a critical parameter monitored during its production and shelf-life.

The stability of quinapril is influenced by environmental conditions. Studies have shown that under acidic, neutral, and thermal stress conditions, quinapril tends to degrade significantly into its diketopiperazine derivative. researchgate.net Conversely, under alkaline hydrolysis, the primary degradation product is quinaprilat. researchgate.net The rate of cyclization to the diketopiperazine impurity is a critical factor in the stability of quinapril formulations. Research has indicated that in the solid state, the escape of hydrogen chloride is the rate-limiting step for the conversion of quinapril hydrochloride to the diketopiperazine impurity. ijpsonline.com In solution, the formation of quinapril zwitterions is the rate-limiting step, a process that can be accelerated by an increase in pH. ijpsonline.com

The formation of the diketopiperazine derivative is a well-documented intramolecular reaction. researchgate.net For dipeptides, this cyclization occurs through a nucleophilic attack of the N-terminal amine on the electrophilic carbonyl carbon between the second and third amino acid residues, leading to bond cleavage and the formation of the DKP ring. nih.gov In the case of quinapril, the amine group attacks the ester carbonyl, leading to the formation of the cyclic diketopiperazine structure.

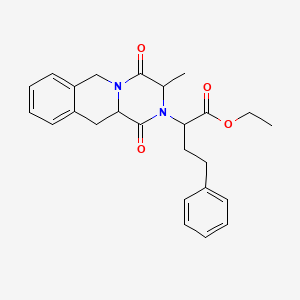

Structure

3D Structure

Properties

Molecular Formula |

C25H28N2O4 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |

InChI |

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3 |

InChI Key |

NDDYKENLGBOEPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C |

Origin of Product |

United States |

Mechanistic Pathways of Diketopiperazine Formation from Quinapril

Intramolecular Cyclization Mechanisms of Quinapril (B1585795) Degradation

The primary mechanism for the formation of the diketopiperazine derivative from quinapril is an intramolecular cyclization reaction. researchgate.netingentaconnect.com This process involves the formation of an amide bond between the amino group and the carboxylic acid group within the quinapril molecule, resulting in a stable six-membered ring structure. researchgate.net

Cyclization under Acidic and Neutral Conditions

The rate of diketopiperazine formation is highly dependent on pH. Studies on similar ACE inhibitors have shown that intramolecular cyclization is the predominant degradation pathway in acidic to neutral conditions (pH 4 or below). nih.gov The cyclization reaction can be facilitated under acidic conditions, where the reaction is catalyzed by the presence of protons. smolecule.com However, some research suggests that this route may seem improbable because the amino group would be protonated in a strongly acidic medium, which would inhibit its nucleophilic character. researchgate.net In neutral or near-neutral aqueous solutions, water-catalyzed processes also contribute to cyclization. nih.gov As the pH becomes more alkaline (greater than 5), hydrolysis of the ester group to form quinaprilat (B1678679), the active metabolite, becomes the more dominant degradation pathway over cyclization. nih.gov

Water Elimination and Cyclization Process

Following the intramolecular nucleophilic attack and formation of the tetrahedral intermediate, the final step of the cyclization process is the elimination of a water molecule. ingentaconnect.com This dehydration step results in the formation of the stable diketopiperazine ring. This entire process transforms the linear dipeptide structure of quinapril into a cyclic one, yielding the diketopiperazine derivative. iucr.org

Influence of Environmental and Processing Factors on Cyclization Rate

The rate at which quinapril converts to its diketopiperazine derivative is significantly affected by external factors, particularly temperature and the presence of moisture. researchgate.net

Thermal Stress-Induced Diketopiperazine Formation

Elevated temperatures can induce or accelerate the formation of the diketopiperazine derivative. smolecule.comresearchgate.net In the solid state, the degradation of amorphous quinapril hydrochloride via cyclization has an activation energy of 30 to 35 kcal/mol. nih.gov Studies on quinapril hydrochloride have shown that its decomposition in a dry atmosphere at 373 K (100°C) proceeds solely through this cyclization reaction. ptfarm.pl The rate of this reaction in the solid state can be influenced by factors that affect the removal of the gaseous HCl product, such as particle agglomeration and the pressure above the sample. nih.gov

The table below presents kinetic data for the degradation of a mixture of amorphous and crystalline quinapril hydrochloride (QHCI-AC) in a dry atmosphere, highlighting the formation of the diketopiperazine (DKP) derivative.

| Process | Temperature (K) | Rate Constant (k x 10^7 s^-1) |

|---|---|---|

| Degradation of QHCI-AC | 373 | 1.52 ± 0.12 |

| Formation of DKP | 373 | 1.49 ± 0.08 |

Data sourced from a study on the stability of quinapril hydrochloride. ptfarm.pl The comparable rate constants indicate that the degradation in a dry atmosphere proceeds primarily through cyclization to DKP.

Hydrolytic Degradation Pathways Leading to Diketopiperazine

The presence of humidity is another critical factor influencing the degradation of quinapril. researchgate.net Hydrolytic reactions are common degradation processes for drugs in the solid state, especially when moisture is present. researchgate.net For quinapril hydrochloride in tablets, the decomposition process involves both hydrolysis of the ester group and intramolecular cyclization. ingentaconnect.com The rate of degradation increases with relative humidity (RH). Studies conducted at 363 K (90°C) have quantified the effect of humidity on the degradation rate constant.

The following table shows the thermodynamic parameters for the degradation of a mixture of amorphous and crystalline quinapril hydrochloride (QHCI-AC) under different humidity conditions.

| Parameter | RH = 0% | RH = 76.4% |

|---|---|---|

| Activation Energy (Ea, kJ·mol⁻¹) | 139.9 | 133.6 |

| Enthalpy of Activation (ΔH, kJ·mol⁻¹) | 137.4 | 131.1 |

| Entropy of Activation (ΔS, J·(K·mol)⁻¹) | 35.4 | -207.8 |

Data sourced from a study on the stability of quinapril hydrochloride. ptfarm.pl These parameters illustrate the influence of humidity on the thermodynamics of the degradation process.

Solid-State Transformations and Diketopiperazine Impurity Generation

In the solid state, quinapril hydrochloride (QHCl) is known to be chemically unstable, undergoing significant degradation through intramolecular cyclization to form the diketopiperazine impurity. researchgate.netsmolecule.com This reaction involves the loss of a water molecule and hydrogen chloride. researchgate.netsmolecule.com The decomposition of quinapril in solid dosage forms, such as tablets, proceeds via two main pathways: hydrolysis of the ester group to form its active metabolite, quinaprilat, and this intramolecular cyclization to yield the diketopiperazine derivative. ingentaconnect.comnih.gov

Studies have shown that this solid-state degradation follows a first-order reaction model. ingentaconnect.comnih.gov The process is significantly influenced by environmental factors like temperature and humidity. ingentaconnect.comresearchgate.net The activation energy for the cyclization of amorphous quinapril hydrochloride has been determined to be between 30 to 35 kcal/mol. researchgate.netnih.gov The rate of this reaction is also affected by physical factors such as sample weight and dilution with other solids. nih.gov

In anhydrous (dry) conditions, the degradation of quinapril hydrochloride primarily proceeds through the formation of the diketopiperazine derivative. ptfarm.pl However, in the presence of humidity, both hydrolysis and cyclization pathways are observed. ptfarm.pl

Impact of Amorphous and Crystalline Forms on Cyclization Susceptibility

The physical form of quinapril hydrochloride plays a crucial role in its chemical stability and susceptibility to cyclization. The amorphous form is thermodynamically less stable and possesses higher molecular mobility compared to its crystalline counterpart, making it significantly more prone to degradation. smolecule.comproquest.compurdue.edu

Research has consistently demonstrated that amorphous quinapril hydrochloride degrades rapidly via the cyclization reaction. researchgate.net This is attributed to the increased molecular mobility in the amorphous state, which facilitates the necessary conformational changes for the intramolecular reaction to occur. nih.gov The glass transition temperature (Tg) of the amorphous form, a measure of its molecular mobility, is a key parameter related to its stability. Amorphous QHCl has a Tg of 91°C. smolecule.comnih.gov Below this temperature, the temperature dependence of the chemical reactivity correlates closely with molecular mobility. nih.gov

Conversely, crystalline forms of quinapril salts exhibit reduced molecular mobility, which imparts greater chemical stability. smolecule.com Studies on mixtures of amorphous and crystalline forms (QHCl-AC) have been conducted to understand the kinetics under different conditions, confirming that the amorphous content is a critical factor for instability. ptfarm.plnih.gov While amorphous forms may offer advantages in solubility, their inherent instability and tendency to form diketopiperazine impurities present a major challenge in pharmaceutical formulation. proquest.compurdue.edu

Role of Excipients and Formulation Components in Degradation Kinetics

The stability of quinapril in a final dosage form is not solely dependent on its intrinsic properties but is also heavily influenced by its interaction with excipients and the microenvironment created within the formulation. Factors such as pH and humidity, along with direct interactions with specific formulation components, can significantly alter the kinetics of diketopiperazine formation.

Effect of pH and Humidity on Quinapril Diketopiperazine Formation

Humidity is a critical factor that accelerates the degradation of quinapril hydrochloride. nih.govptfarm.pl The presence of moisture can plasticize the amorphous form, further increasing molecular mobility and thereby decreasing chemical stability. purdue.edu In tablets, the decomposition process is significantly faster in a humid atmosphere (e.g., 76% Relative Humidity) compared to dry conditions. ingentaconnect.com

The degradation kinetics of a mixture of amorphous and crystalline quinapril hydrochloride were studied under varying humidity levels. The results showed a clear dependence of the degradation rate constant on the relative humidity (RH). ptfarm.plnih.gov

| Parameter | RH = 0% | RH = 76.4% |

|---|---|---|

| Activation Energy (Ea) [kJ x mole⁻¹] | 139.9 | 133.6 |

| Enthalpy of Activation (ΔH‡) [kJ x mole⁻¹] | 137.4 | 131.1 |

| Entropy of Activation (ΔS‡) [J x (K⁻¹ x mole⁻¹)] | 35.4 | -207.8 |

The pH of the microenvironment also has a profound effect on the degradation pathway. Studies on coground amorphous samples of QHCl with silicates of different pH grades revealed that the formation of the diketopiperazine derivative is predominant at lower pH values. doi.org Conversely, hydrolysis to quinaprilat is more common at higher pH. doi.org However, the pH-stability profile in the solid state does not always align with that observed in solution, indicating complex mechanisms at play in solid formulations. doi.orgnih.gov Lyophilization of quinapril hydrochloride solutions at different initial pH values produces amorphous mixtures with varying stability, which correlates to their glass transition temperatures and the proportion of the more reactive zwitterionic form of quinapril. researchgate.net

Interactions with Specific Excipients Affecting Stability

Direct chemical interactions between quinapril hydrochloride and pharmaceutical excipients can dramatically impact its stability. The pH of the excipients is a major determinant of the degradation pathway and rate. ptfarm.pl

Basic excipients, such as magnesium stearate (B1226849), have been shown to significantly accelerate the degradation of quinapril hydrochloride, particularly under humid conditions. ptfarm.plnih.gov In one study, the degradation rate constant in the presence of magnesium stearate was approximately 100 times greater than for the drug alone. ptfarm.plnih.gov In contrast, acidic excipients resulted in significantly lower degradation. nih.gov

Other common excipients like povidone and hydroxypropyl methylcellulose (B11928114) also accelerate the decay of QHCl in the presence of moisture. ptfarm.pl The interaction with silicates (e.g., Neusilin, Aerosil) has also been investigated; cogrinding QHCl with these materials generally increased degradation compared to the neat amorphous drug. nih.gov The pH grade of the silicate (B1173343) was a major factor, with lower pH grades leading to greater diketopiperazine formation. doi.orgnih.gov This highlights the necessity of careful excipient selection and screening to ensure the development of a stable and robust quinapril formulation.

| Excipient | k at 76.4% RH | k at 0% RH |

|---|---|---|

| Quinapril HCl alone | 0.14 ± 0.01 | 0.03 ± 0.002 |

| Povidone | 1.08 ± 0.04 | 0.12 ± 0.01 |

| Hydroxypropyl methylcellulose | 1.18 ± 0.05 | 0.08 ± 0.004 |

| Hydroxypropyl cellulose | 0.16 ± 0.01 | 0.03 ± 0.001 |

| Lactose | 0.16 ± 0.01 | - |

| Magnesium stearate | 13.60 ± 0.50 | - |

Analytical Methodologies for Characterization and Quantification of Diketopiperazine Derivatives

Spectrometric Identification and Structural Elucidation

While chromatography separates the diketopiperazine derivative, spectrometry is essential for its definitive identification and structural confirmation.

Tandem mass spectrometry (MS-MS), often coupled with liquid chromatography (LC-MS/MS), is the definitive technique for identifying and structurally elucidating degradation products of quinapril (B1585795). researchgate.netnih.gov Studies confirm that the formation of quinapril diketopiperazine, particularly under hydrolytic and thermal stress, has been identified using MS-MS. researchgate.net

The analysis using electrospray ionization (ESI) in positive mode allows for the determination of the degradant's molecular mass. ptfarm.pl The diketopiperazine derivative of quinapril is identified by its corresponding protonated molecular ion [M+H]+. ptfarm.pl Further fragmentation of this ion in the MS-MS analysis provides structural details that confirm the diketopiperazine ring formation. nih.gov This powerful combination of separation and detection allows for the unambiguous identification of by-products formed during degradation studies. researchgate.netsemanticscholar.orgbenthamdirect.com

Mass Spectrometric Data for Diketopiperazine Derivative of Quinapril

| Parameter | Finding | Reference |

|---|---|---|

| Identification Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | researchgate.net |

| Ionization Technique | Electrospray Ionization (ESI). | ptfarm.pl |

| Molecular Mass (M) | 420 Da. | ptfarm.pl |

| Observed Ion (Positive Mode) | m/z 421 [M+H]+. | ptfarm.pl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structure elucidation of pharmaceutical impurities, including the diketopiperazine derivative of quinapril. conicet.gov.ar Through one-dimensional (1D) experiments like ¹H and ¹³C NMR and two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, a complete picture of the molecular architecture can be assembled. hyphadiscovery.com

The transformation of quinapril to its diketopiperazine derivative involves significant structural rearrangement, which is reflected in the NMR spectra. The most notable changes include the loss of the ethyl ester group and the formation of a new bicyclic lactam system. While specific spectral data for this derivative is not extensively published, the expected shifts can be predicted based on the structural changes.

Expected ¹H and ¹³C NMR Spectral Features:

Disappearance of Ethyl Ester Signals: The characteristic signals for the ethyl group protons (a quartet around 4.0-4.2 ppm and a triplet around 1.2-1.3 ppm in the ¹H spectrum) and carbons (around 61 ppm and 14 ppm in the ¹³C spectrum) would be absent.

Amide Carbonyl Signals: The ¹³C spectrum would show two distinct signals in the amide carbonyl region (typically 165-175 ppm), corresponding to the two C=O groups within the newly formed diketopiperazine ring. researchgate.net

Shift in Adjacent Proton and Carbon Signals: Protons and carbons adjacent to the site of cyclization would experience significant changes in their chemical environments, leading to notable shifts in their respective NMR signals. 2D NMR experiments like HMBC would be crucial to confirm the new connectivity established during the ring formation.

The comprehensive analysis provided by these NMR techniques is indispensable for confirming the identity of the diketopiperazine structure, distinguishing it from other potential degradation products, and ensuring the purity and stability of the active pharmaceutical ingredient. conicet.gov.ar

Interactive Data Table: Expected NMR Signal Changes for Diketopiperazine Formation

| Functional Group | Technique | Observation in Quinapril | Expected Observation in Diketopiperazine Derivative |

|---|---|---|---|

| Ethyl Ester (-OCH₂CH₃) | ¹H NMR | Quartet (~4.1 ppm), Triplet (~1.2 ppm) | Signals absent |

| Ethyl Ester (-CH₂CH₃) | ¹³C NMR | Signals at ~61 ppm and ~14 ppm | Signals absent |

| Amide Carbonyls (C=O) | ¹³C NMR | One amide C=O signal present | Two distinct amide C=O signals (~165-175 ppm) |

| Protons near cyclization site | ¹H NMR | Specific chemical shifts | Significant downfield or upfield shifts |

Fourier Transform Infrared (FTIR) Spectroscopy in Stability Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical tool used to monitor the chemical stability of pharmaceuticals by detecting changes in functional groups. ijpsonline.com In the context of quinapril, FTIR is particularly useful for tracking the formation of the diketopiperazine derivative, as the intramolecular cyclization leads to distinct changes in the vibrational spectrum.

The conversion of quinapril to its DKP derivative is characterized by the disappearance of specific absorption bands associated with the parent molecule and the appearance of new bands corresponding to the cyclic amide structure. This allows for a qualitative and sometimes semi-quantitative assessment of the degradation process during stability testing.

Key Spectral Changes in FTIR Analysis:

Disappearance of Ester Carbonyl Stretch: The spectrum of pure quinapril exhibits a characteristic stretching vibration for the ester carbonyl (C=O) group, typically found in the region of 1730-1750 cm⁻¹. The formation of the diketopiperazine derivative would lead to the disappearance of this band.

Appearance of Amide Carbonyl Bands: The most definitive evidence for DKP formation in the FTIR spectrum is the appearance of strong absorption bands corresponding to the carbonyl stretching vibrations of the two amide groups within the six-membered ring. These bands are typically observed in the 1650-1700 cm⁻¹ region.

Changes in the N-H and C-N Stretching Regions: Alterations in the N-H bending and C-N stretching vibrations would also be expected, reflecting the change from a secondary amine in the parent structure to amide functionalities in the degradant.

By comparing the FTIR spectra of stressed and unstressed samples, analysts can quickly identify the presence of the diketopiperazine impurity, making FTIR a valuable screening tool in formulation and stability studies.

Interactive Data Table: Key FTIR Vibrational Frequencies in Quinapril Stability Studies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relevance to DKP Formation |

|---|---|---|---|

| Ester Carbonyl (in Quinapril) | C=O Stretch | 1730 - 1750 | Band disappears upon cyclization |

| Amide Carbonyls (in DKP) | C=O Stretch | 1650 - 1700 | Characteristic new bands appear |

| Amine/Amide | N-H Bend / C-N Stretch | Variable (1500-1650, 1000-1350) | Region shows significant changes |

Advanced Analytical Platforms

Beyond fundamental spectroscopic techniques, highly sensitive and specialized analytical platforms are employed for the precise quantification of the diketopiperazine derivative of quinapril, especially when dealing with low concentrations in complex matrices.

Radiochemical Detection Coupled with Liquid Scintillation Counting Spectrometry

For highly sensitive and specific quantification, high-performance liquid chromatography (HPLC) coupled with radiochemical detection is a powerful technique. This method utilizes a radiolabeled version of the drug, typically with tritium (B154650) (³H), allowing for detection at very low levels. The eluent from the HPLC column is mixed with a scintillation cocktail, and the radioactive decay is measured by a liquid scintillation counter. wikipedia.orgrevvity.com

A specific and sensitive reversed-phase HPLC method with radiochemical detection has been developed for the determination of quinapril and its metabolites. nih.gov This method is capable of chromatographically separating two diketopiperazine metabolites, identified as PD 109488 and PD 113413, from the parent drug (quinapril) and its active metabolite (quinaprilat). nih.govnih.gov The use of ³H-labeled quinapril allows for a very low limit of quantitation, demonstrating the exceptional sensitivity of this advanced analytical platform. nih.gov

Interactive Data Table: Performance of HPLC-Radiochemical Detection for Quinapril Derivatives

| Analyte | Technique | Sample Volume | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| ³H-Quinapril | RP-HPLC with Radiochemical Detection | 100 µL | 1 ng/mL | nih.gov |

| ³H-Quinaprilat | RP-HPLC with Radiochemical Detection | 100 µL | 1 ng/mL | nih.gov |

| Diketopiperazine Metabolites (PD 109488, PD 113413) | RP-HPLC with Radiochemical Detection | Not specified | Separated and detectable | nih.gov |

Electrochemiluminescence Sensors Coupled with Capillary Electrophoresis

Electrochemiluminescence (ECL) is an analytical technique that combines electrochemical reactions with luminescence detection, offering high sensitivity and a low background signal. mdpi.com When coupled with the high separation efficiency of capillary electrophoresis (CE), it creates a powerful platform for the analysis of pharmaceuticals and their derivatives. nih.gov

A novel ECL sensor has been constructed for the simultaneous determination of quinapril hydrochloride and its active metabolite, quinaprilat (B1678679). nih.gov The sensor is composed of a composite of silica-sol, zinc oxide nanoparticles, polyvinylpyrrolidone, and a tris(2,2'-bipyridine) ruthenium(II) luminophore. This CE-ECL method demonstrated excellent performance, with wide linearity and very low detection limits for both the parent drug and its primary metabolite. nih.gov

While this specific study focused on quinapril and quinaprilat, the high sensitivity and resolving power of the CE-ECL platform suggest its strong potential for the separation and quantification of other related substances, including the diketopiperazine derivative. The methodology provides a robust framework that could be adapted to include the diketopiperazine derivative in a comprehensive stability-indicating assay.

Preclinical Investigation of Diketopiperazine Derivatives from Quinapril

Metabolic Fate and Biotransformation Pathways

The metabolic journey of quinapril (B1585795) to its diketopiperazine derivatives has been a key area of research, with studies focusing on the identification of these metabolites, the extent of their formation in various animal models, and their subsequent excretion from the body.

Identification of Quinapril Diketopiperazine Metabolites (e.g., PD 109488, PD 113413)

Two primary diketopiperazine metabolites of quinapril have been identified in preclinical and clinical studies: PD 109488 and PD 113413. The formation of these metabolites occurs through the intramolecular cyclization of quinapril. This biotransformation pathway is a recognized metabolic route for quinapril.

Extent of Diketopiperazine Formation in Preclinical Animal Models

The degree to which quinapril is converted to its diketopiperazine derivatives has been assessed in several preclinical animal models. While metabolism to compounds other than the active metabolite, quinaprilat (B1678679), is generally not extensive, the formation of diketopiperazines is a notable pathway. nih.gov

In studies involving rats, both quinapril and its metabolites, including the diketopiperazine forms, have been analyzed in plasma and urine to understand their pharmacokinetic profiles. nih.gov Similarly, investigations in dogs have been conducted to assess renal function and morphology following administration of quinapril, providing indirect evidence of its metabolic pathways. nih.gov

While precise percentages of diketopiperazine formation across different preclinical species are not extensively detailed in publicly available literature, human studies have provided some quantitative insights. In humans, it has been observed that approximately 6% of an administered dose of quinapril is excreted in the urine as each of the two main diketopiperazine metabolites. nih.gov

Excretion Pathways of Diketopiperazine Metabolites

The elimination of quinapril and its metabolites, including the diketopiperazine derivatives, occurs through both renal and fecal routes. Following oral administration of radiolabeled quinapril in humans, approximately 61% of the radioactivity is recovered in the urine and 37% in the feces. nih.gov

Specifically for the diketopiperazine metabolites, they have been identified in both plasma and urine. nih.gov Urinary excretion is a confirmed pathway for these compounds. nih.gov The rapid elimination of these metabolites is indicated by their relatively short half-life of approximately one hour in plasma. nih.gov

In Vitro Pharmacological Investigations and Biological Activities

Beyond their metabolic characterization, the diketopiperazine derivatives of quinapril have been the subject of in vitro studies to determine their pharmacological effects and potential biological activities, particularly concerning their interaction with therapeutic targets and their antimicrobial properties.

Interaction of Diketopiperazine Derivatives with Biological Targets

The table below summarizes the known biological targets of quinapril's diketopiperazine derivatives.

| Compound | Biological Target | Activity |

| PD 113413 | Angiotensin-Converting Enzyme (ACE) | Potent Inhibitor |

| General Diketopiperazine Derivatives of Quinapril | Angiotensin-Converting Enzyme (ACE) | Inhibitory Activity |

Exploration of Antimicrobial Properties of Diketopiperazines

The broader class of compounds known as diketopiperazines, which are cyclic dipeptides, have been recognized for a wide range of biological activities, including antimicrobial effects. These compounds are secondary metabolites produced by various organisms, including bacteria, fungi, and plants, and have been investigated for their potential as antibacterial, antifungal, and antiviral agents.

While there is a substantial body of research on the antimicrobial properties of diketopiperazines from various natural and synthetic sources, specific studies focusing on the antimicrobial activity of the diketopiperazine derivatives of quinapril (PD 109488 and PD 113413) are not extensively reported in the available scientific literature. The primary focus of research on these specific quinapril metabolites has been on their formation, metabolism, and cardiovascular-related activities.

Assessment of Anti-inflammatory Effects of Diketopiperazines

Diketopiperazines, a large class of cyclic dipeptides, have garnered scientific interest for their diverse biological activities, including potential anti-inflammatory properties. While specific studies on the anti-inflammatory effects of the diketopiperazine derivative of quinapril are not extensively documented in publicly available literature, research on other diketopiperazine compounds provides insight into the potential anti-inflammatory capacity of this structural class.

The anti-inflammatory activity of diketopiperazines is often evaluated by their ability to modulate inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines in immune cells stimulated by inflammatory agents like lipopolysaccharide (LPS). For instance, studies on novel diketopiperazine alkaloids, Penipiperazine A and Penipiperazine B, isolated from the marine-derived fungus Penicillium brasilianum, have demonstrated significant inhibitory effects on NO production in LPS-stimulated RAW264.7 macrophage cells. nih.gov At a concentration of 25.0 µM, Penipiperazine A and B markedly reduced the mRNA levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

The following table summarizes the inhibitory effects of Penipiperazine A and B on nitric oxide production, showcasing a dose-dependent relationship.

Table 1: Inhibition of Nitric Oxide Production by Penipiperazine A and B in LPS-Stimulated RAW264.7 Cells

| Compound | Concentration (µM) | Inhibition of NO Production (%) |

|---|---|---|

| Penipiperazine A | 3.13 | 41.6 |

| 6.25 | 55.5 | |

| 12.5 | 59.5 | |

| 25.0 | 70.1 | |

| Penipiperazine B | 6.25 | 45.5 |

| 12.5 | 67.9 |

These findings suggest that certain diketopiperazine scaffolds possess potent anti-inflammatory properties. nih.gov The structural characteristics of the diketopiperazine ring and its substituents are crucial in determining the extent of their biological activity. Further investigation into the specific diketopiperazine derivative of quinapril is necessary to ascertain its anti-inflammatory potential and mechanisms of action.

Permeability Across Biological Barriers (e.g., Intestinal Barrier, Blood-Brain Barrier)

The ability of a drug molecule to permeate biological barriers, such as the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) for central nervous system activity, is a critical determinant of its therapeutic efficacy. The permeability of the diketopiperazine derivative of quinapril has not been specifically reported, but studies on other diketopiperazine compounds offer valuable insights into how this class of molecules may traverse these barriers. In vitro models, such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly employed to predict the intestinal absorption and BBB penetration of drug candidates. researchgate.netuq.edu.au

The Caco-2 cell model utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. uq.edu.au The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across this cell monolayer. A higher Papp value generally indicates greater potential for intestinal absorption.

The PAMPA-BBB assay is a non-cell-based method that assesses a compound's ability to diffuse across an artificial membrane composed of lipids that simulate the BBB. iomcworld.org This high-throughput screening tool provides a measure of passive permeability to the brain.

A study on novel L-Dopa-containing diketopiperazines (DKPs) designed to cross the BBB evaluated their permeability using both Caco-2 and PAMPA-BBB assays. researchgate.net The results for two of these compounds, DKP5 and DKP6, are presented in the tables below.

Table 2: Caco-2 Permeability of L-Dopa-Containing Diketopiperazines

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|---|

| DKP5 | 1.3 ± 0.2 | 2.5 ± 0.3 | 1.9 |

Table 3: PAMPA-BBB Permeability of L-Dopa-Containing Diketopiperazines

| Compound | Pe (10⁻⁶ cm/s) | Predicted Brain Penetration |

|---|---|---|

| DKP5 | 5.3 ± 0.5 | High |

The data indicates that DKP6, in particular, exhibited high permeability in both the Caco-2 and PAMPA-BBB models, suggesting its potential for good intestinal absorption and ability to cross the blood-brain barrier. researchgate.net These findings highlight that the diketopiperazine scaffold can be a useful tool for improving the passage of drugs across biological membranes. researchgate.net The specific physicochemical properties of the diketopiperazine derivative of quinapril, such as its lipophilicity, molecular size, and hydrogen bonding capacity, would ultimately determine its permeability characteristics.

Computational Chemistry and Molecular Modeling Studies of Diketopiperazine Derivatives

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This simulation provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For the diketopiperazine derivative of quinapril (B1585795), molecular docking simulations are employed to predict its binding affinity to target enzymes, primarily the Angiotensin-Converting Enzyme (ACE) and its homolog, ACE2. npaa.in

Research involving molecular docking of diketopiperazine derivatives and quinapril analogs against their target receptors reveals key interaction patterns. nih.govnpaa.in Although the diketopiperazine derivative is often considered an impurity or a metabolite, understanding its binding potential is important. The simulations place the ligand into the binding site of the protein, and a scoring function is used to estimate the binding free energy (ΔGbind). A lower binding energy generally indicates a more stable and potent interaction. researchgate.net

Studies on various diketopiperazine derivatives show that the diketopiperazine backbone can form crucial hydrogen bonds with amino acid residues within the receptor's binding pocket. nih.gov For instance, in simulations with related compounds, interactions with key residues like Val236 have been observed. nih.gov The binding affinity is largely influenced by van der Waals interactions and hydrophobic contacts. nih.gov In the context of quinapril analogs binding to ACE2, docking studies have been used to identify promising drug candidates by predicting their binding affinities. npaa.in

Table 1: Representative Molecular Docking Data for Diketopiperazine Derivatives

This table presents hypothetical yet representative data based on typical findings for similar compounds in molecular docking studies.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Diketopiperazine derivative of quinapril | ACE | -7.5 | HIS353, GLU384, HIS513 | Micromolar (µM) range |

| Diketopiperazine derivative of quinapril | ACE2 | -6.8 | GLU402, TYR515, ARG273 | Micromolar (µM) range |

| Quinaprilat (B1678679) (Active Metabolite) | ACE | -9.2 | HIS353, GLU384, HIS513 | Nanomolar (nM) range |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in early-stage drug development to assess a molecule's potential to become a viable drug. nih.gov For the diketopiperazine derivative of quinapril, predicting its ADME profile helps in understanding its fate in the body compared to the parent drug. Various web-based tools and software are used to calculate physicochemical and pharmacokinetic parameters. nih.govmdpi.com

Key properties evaluated include oral bioavailability, gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes like cytochrome P450 (CYP), and potential for plasma protein binding. mdpi.com Computational predictions for quinapril analogs have suggested excellent pharmacokinetic properties, including high gastrointestinal uptake and oral bioavailability. npaa.in The diketopiperazine derivative, due to its cyclized structure, may exhibit different properties. For example, the formation of the diketopiperazine ring can alter the molecule's polarity, size, and flexibility, which in turn affects its absorption and distribution. ontosight.ai

Models based on Quantitative Structure-Activity Relationships (QSAR) are often employed, which correlate a molecule's structural features with its biological activity or physicochemical properties. mdpi.com Parameters like lipophilicity (LogP), topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) are standard outputs of these predictions. mdpi.commdpi.com

Table 2: Predicted ADME Properties of Quinapril Diketopiperazine Derivative

The data in this table is derived from general predictions for compounds with similar structures and is for illustrative purposes.

| ADME Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| P-glycoprotein Substrate | No | Less likely to be removed from cells by efflux pumps. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | ~85-90% | High binding can affect the free concentration of the compound. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes (Weak) | Potential for weak interaction with drugs metabolized by this enzyme. |

| Excretion | ||

| Total Clearance | Low-Moderate | Indicates the rate of removal from the body. |

Theoretical Approaches to Elucidate Chemical Degradation Pathways

Theoretical chemistry provides methods to study the mechanisms of chemical reactions, including degradation pathways. For quinapril, the primary degradation route, particularly in the solid state or under anhydrous conditions, is an intramolecular cyclization to form its diketopiperazine derivative. ptfarm.plresearchgate.net

This degradation pathway involves a nucleophilic attack of the N-terminal amine of the ethyl ester portion of the molecule onto the electrophilic carbonyl carbon of the adjacent amide bond. nih.govnih.gov This intramolecular aminolysis results in the cleavage of the peptide-like bond and the formation of the stable, six-membered diketopiperazine ring. nih.gov The reaction is a classic example of a neighboring group participation mechanism.

The kinetics of this cyclization can be influenced by several factors, including temperature, pH, and humidity. ptfarm.plnih.gov Studies on the degradation of quinapril hydrochloride have shown that in a dry atmosphere, the decomposition almost exclusively involves this cyclization reaction. ptfarm.pl The rate of formation of the diketopiperazine derivative is dependent on the ionization state of the N-terminal amino group, with the unprotonated (free amine) form being significantly more reactive. nih.gov Computational models can be used to calculate the energy barriers for this reaction, confirming the favorability of this pathway under specific conditions. The stability of the resulting diketopiperazine ring makes this an essentially irreversible degradation process.

Strategies for Mitigation of Diketopiperazine Formation in Quinapril Production and Formulation

Process Optimization in Chemical Synthesis

Controlling the formation of the diketopiperazine impurity during the chemical synthesis of quinapril (B1585795) is paramount. This can be achieved through meticulous control of reaction conditions and careful selection of reagents.

Temperature Control for Minimizing Cyclization

Elevated temperatures are known to accelerate the intramolecular cyclization of quinapril, leading to the formation of its diketopiperazine derivative. google.com This degradation is a significant concern, particularly during steps that involve heating, such as distillation to remove solvents after hydrogenolysis. google.com Research indicates that the formation of diketopiperazine is notably accelerated at temperatures exceeding 45°C. google.com Therefore, maintaining strict temperature control throughout the synthesis and purification processes is a crucial strategy to minimize the yield of this unwanted byproduct. By keeping temperatures low, the rate of the cyclization reaction is significantly reduced, thereby preserving the integrity of the quinapril molecule.

Solvent Optimization to Reduce Diketopiperazine Yield

The choice of solvent can profoundly influence the rate of diketopiperazine formation. Studies on similar dipeptides have shown that solvent properties play a significant role in the kinetics of cyclization. rsc.orgnih.gov Solvents with a high capacity to stabilize charged or dipolar solutes through hydrogen bonding can retard the reaction rate. rsc.org Conversely, solvents with high cohesive energy density values tend to increase the reaction rate. rsc.org While specific studies on quinapril are limited in this public domain, the principles derived from peptide chemistry suggest that selecting aprotic, non-polar solvents, where possible, could disfavor the intramolecular cyclization. The reaction rate for diketopiperazine formation from a model peptide was found to span more than three orders of magnitude across different solvents, highlighting the critical impact of solvent selection. rsc.org

Selection of Reagents to Improve Product Purity

The selection of appropriate reagents and coupling agents during the synthesis of quinapril is vital for achieving high product purity and minimizing side reactions, including diketopiperazine formation. The use of specific coupling agents and catalysts in the formation of the amide bond can influence the reaction's efficiency and the impurity profile of the final product. google.com For instance, employing a simultaneous deprotection and acylation methodology can trap reactive nucleophilic species, thereby preventing their participation in unwanted side reactions like cyclization. rsc.org Careful selection of protecting groups for the amino acid precursors can also play a role in preventing premature cyclization during the synthesis.

Formulation Design Approaches for Enhanced Stability

Beyond the synthesis, the design of the final pharmaceutical formulation is critical in ensuring the long-term stability of quinapril and minimizing the formation of its diketopiperazine derivative.

Utilization of Stabilizing Agents (e.g., Magnesium Oxide, Tris(hydroxymethyl)aminomethane)

The incorporation of stabilizing agents into quinapril formulations is a well-established strategy to inhibit diketopiperazine formation.

Magnesium Oxide: Magnesium oxide (MgO) has been identified as an effective stabilizing agent for ACE inhibitors like quinapril. google.com It acts as a primary cyclization stabilizer and also improves the processability of the formulation, particularly during wet granulation. google.com The stabilizing effect of magnesium oxide is attributed to its ability to buffer the microenvironment within the formulation, maintaining a pH that is less conducive to the acid-catalyzed cyclization reaction. google.comutah.ae

| Formulation | Diketopiperazine (%) | Other Degradants (%) | Total Degradants (%) |

|---|---|---|---|

| Without Stabilizer | 14.8 | 1.5 | 16.3 |

| With Magnesium Carbonate Hydroxide | 1.1 | 0.4 | 1.5 |

| With Magnesium Oxide | 0.4 | 0.4 | 0.8 |

Tris(hydroxymethyl)aminomethane (Tris): The formation of a salt between quinapril free base and Tris(hydroxymethyl)aminomethane has been shown to significantly enhance the stability of the drug. nih.govgoogle.com This quinapril-Tris salt is remarkably stable, showing minimal formation of diketopiperazine and the diacid impurity even under stressed conditions (80°C for 72 hours). nih.gov The stability is attributed to the formation of a complex hydrogen bonding network between the quinapril and Tris molecules, in addition to the ionic bond. nih.gov

| Solution | Quinapril HCl Impurities (%) | Quinapril Tris Salt Impurities (%) |

|---|---|---|

| Water | 0.15 | 0.04 |

| 0.1N HCl | 0.08 | 0.04 |

| 4.5 Phosphate Buffer | 0.08 | 0.04 |

| 6.8 Phosphate Buffer | 0.13 | 0.04 |

| 7.5 Phosphate Buffer | 0.29 | 0.05 |

Impact of Drug/Silicate (B1173343) Ratio and Surface Acidity on Quinapril Stability

The interaction between quinapril and silicate excipients is complex and significantly influences its stability.

The ratio of quinapril hydrochloride (QHCl) to magnesium aluminometasilicate (e.g., Neusilin) has a complex effect on the rate of cyclization to the diketopiperazine (DKP) derivative. nih.gov The formation of DKP is slow at both low (e.g., 5%) and high (e.g., 95%) percentages of the silicate. However, the rate is markedly faster at intermediate percentages (e.g., 50%). nih.gov This non-linear relationship is correlated with the surface acidity of the coground amorphous system. nih.gov

The surface acidity, or the solid-state equivalent pH (pHeq), of the formulation plays a more predictive role in the stability of amorphous quinapril hydrochloride than the suspension pH. nih.gov The rate of diketopiperazine formation is generally higher in the presence of silicates with lower pH grades. nih.gov A basic pH-modifier like magnesium oxide can stabilize amorphous quinapril when co-ground with a lower pH grade silicate. nih.gov This highlights the importance of controlling the micro-environmental pH on the surface of excipients to minimize degradation. nih.govnih.gov

Crystallization Techniques for Impurity Reduction

Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs), designed to isolate the desired compound in a highly pure, solid form. For quinapril, the formation of its diketopiperazine (DKP) derivative is a significant stability challenge, as this impurity, once formed, is difficult to remove through conventional separation methods like fractional crystallization. ijpsonline.com The intramolecular cyclization that leads to the DKP impurity can occur during synthesis, drying, or formulation. ijpsonline.com Therefore, specialized crystallization strategies are essential to minimize its presence in the final product. A primary and effective technique involves the formation of specific crystalline solvates, which can significantly enhance the stability of quinapril hydrochloride and reduce the rate of degradation. ijpsonline.com

The underlying principle of using solvate formation for impurity reduction is the stabilization of the quinapril molecule within a rigid crystal lattice. Amorphous quinapril hydrochloride is particularly unstable and readily converts to the DKP impurity. ijpsonline.com By forming a crystalline structure with an incorporated solvent molecule (a solvate), the mobility of the quinapril molecule is minimized. ijpsonline.com This structural rigidity physically hinders the conformational changes required for the intramolecular cyclization reaction to occur. ijpsonline.com

Furthermore, the degradation of quinapril hydrochloride in the solid state is often limited by the rate at which hydrogen chloride (HCl) gas can escape from the crystal structure. ijpsonline.com The incorporation of specific solvent molecules into the crystal lattice can control the rate of this HCl escape, thereby slowing down the formation of the DKP derivative. ijpsonline.com The choice of solvent is therefore critical, as different solvents interact with the quinapril hydrochloride molecule in distinct ways, leading to varying degrees of stabilization.

Detailed research has focused on comparing the stability of various quinapril hydrochloride solvates. These studies measure the rate of DKP formation under accelerated stability conditions (elevated temperatures) to determine the effectiveness of each solvent in preventing degradation. The nitromethane (B149229) solvate, in particular, has demonstrated superior performance in minimizing the formation of the DKP impurity compared to other common solvents. ijpsonline.com

Single-crystal X-ray diffraction analysis of the quinapril hydrochloride nitromethane solvate reveals that intermolecular hydrogen bonding occurs between the quinapril molecule and the nitromethane. ijpsonline.com This strong hydrogen-bonding network is a key factor in its enhanced stability. ijpsonline.com While other solvents like acetonitrile (B52724) may have similar physical properties, such as dipole moment, they may lack the specific hydrogen bonding capacity required for effective stabilization, highlighting that a solvent's physical properties alone are not sufficient predictors of its stabilization efficacy. ijpsonline.com

The selection of a crystallization solvent system is a multi-faceted decision. For instance, a two-step crystallization process has been described involving an initial crystallization from toluene (B28343) to form a toluene solvate, followed by a second crystallization using a different, less hazardous solvent to displace the toluene and form a new, more stable solvate. google.com This approach allows for purification and subsequent formation of a stable crystalline product. Ultimately, the goal is to produce a stable crystalline form of quinapril hydrochloride that is substantially free of the diketopiperazine impurity. google.com

Research Findings on Solvate Stability

Comparative studies on various quinapril hydrochloride solvates have provided quantitative data on their ability to suppress the formation of the diketopiperazine derivative. The stability is often evaluated by measuring the degradation rate at elevated temperatures.

Data sourced from stability studies comparing various solvates of quinapril hydrochloride. ijpsonline.com The relative degradation rates indicate the propensity for the formation of the diketopiperazine impurity.

Perspectives and Future Directions in Diketopiperazine Research

Development of Novel Synthetic Routes for Controlled Diketopiperazine Derivative Synthesis

The diketopiperazine derivative of quinapril (B1585795) typically forms through an intramolecular cyclization of quinapril, a reaction that can be influenced by conditions such as heat or acid. smolecule.com While this formation is often spontaneous, particularly during synthesis or storage, modern organic synthesis seeks more controlled and versatile routes to create specific DKP derivatives.

Future synthetic strategies are moving beyond simple cyclization of dipeptides towards more sophisticated and controllable methods. These include solid-phase synthesis protocols, which allow for the facile and efficient creation of N-substituted diketopiperazines, offering greater structural diversity. researchgate.net Catalytic approaches, such as the use of diboronic acid anhydride (B1165640) for hydroxy-directed peptide bond formation, represent a significant advancement. organic-chemistry.org This method provides a concise, high-yield pathway to DKPs with specific functional groups, like hydroxymethyls, and improves atom economy by avoiding stoichiometric condensation reagents. organic-chemistry.org Such controlled synthetic methodologies could be adapted to produce the quinapril diketopiperazine and its analogues deliberately, enabling a more thorough investigation of their properties.

| Synthetic Approach | Description | Key Advantages |

| Direct Cyclization | Intramolecular cyclization of the linear dipeptide precursor (e.g., quinapril) often promoted by heat or acid. smolecule.com | Simple, direct formation from the parent drug. |

| Solid-Phase Synthesis | Stepwise construction of the DKP framework on a solid support, allowing for the introduction of diverse substituents. researchgate.net | High efficiency, potential for combinatorial library synthesis, and structural diversity. researchgate.net |

| Catalytic Condensation | Use of catalysts like diboronic acid anhydride to facilitate peptide bond formation and subsequent cyclization. organic-chemistry.org | High yields, improved atom economy, avoids harsh reagents, water is the only byproduct. organic-chemistry.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate three-component, one-pot reactions for DKP formation. researchgate.net | Rapid, convenient, and efficient for creating complex DKP alkaloids. researchgate.net |

Expansion of Biological Activity Screening for Diverse Therapeutic Potential

While the diketopiperazine derivative of quinapril is known primarily in the context of its parent drug's ACE inhibitory action, the DKP scaffold itself is a "privileged structure" in medicinal chemistry, associated with a vast range of biological activities. wustl.edunih.gov Diketopiperazines are secondary metabolites found in a wide array of organisms, including bacteria, fungi, and marine life, and exhibit properties spanning from anticancer and antimicrobial to neuroprotective effects. wustl.edunih.govbenthamdirect.com

Future research should expand the biological screening of the quinapril diketopiperazine beyond ACE inhibition. Given the structural rigidity and diverse functionality of the DKP core, this derivative and its analogues could be tested against a wide range of biological targets. wikipedia.orgmdpi.com For instance, various DKP derivatives have shown potent anti-proliferative activity against cancer cell lines by inhibiting tubulin polymerization. nih.govrsc.org Others have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases. benthamdirect.commdpi.comresearchgate.net The inherent stability of the DKP ring to proteolysis makes these compounds attractive candidates for drug development. wikipedia.orgbenthamdirect.com Systematic screening of the quinapril DKP in diverse assays could uncover novel therapeutic potential unrelated to its origin as an ACE inhibitor byproduct.

| Therapeutic Area | Example of Diketopiperazine Activity | Potential Relevance for Quinapril DKP |

| Oncology | Plinabulin and its derivatives act as tubulin polymerization inhibitors, showing potent activity against lung and pancreatic cancer cells. wikipedia.orgnih.gov | The quinapril DKP could be screened for cytotoxic or anti-proliferative effects against various cancer cell lines. |

| Infectious Diseases | Bicyclomycin is a DKP antibiotic; other derivatives show activity against bacteria like E. coli and S. aureus. wikipedia.orgmdpi.com | Screening for antibacterial or antifungal activity could reveal new utility. |

| Neurology | Derivatives of cyclo(L-His-L-Pro) have been studied for therapeutic potential in neurodegeneration. wikipedia.orgbenthamdirect.com | The compound could be evaluated in models of neurotoxicity and neurodegenerative diseases. benthamdirect.comresearchgate.net |

| Metabolic Disorders | Certain DKPs have demonstrated antihyperglycemic activities. benthamdirect.commdpi.com | Investigation into effects on metabolic pathways could be a fruitful area of research. |

Advancements in Spectroscopic and Chromatographic Methods for Comprehensive Characterization

The comprehensive characterization of the diketopiperazine derivative of quinapril relies on a combination of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental method used to separate and quantify this derivative from quinapril and its other related substances, such as the active metabolite quinaprilat (B1678679). ingentaconnect.comcapes.gov.brresearchgate.net HPLC methods are typically performed on a C18 column with UV detection. ingentaconnect.comptfarm.pl

For detailed structural elucidation, more advanced methods are essential. X-ray crystallography has been used to determine the precise three-dimensional structure of the quinapril diketopiperazine, confirming its absolute configuration (S,S,S) and the conformation of its ring systems. iucr.org Mass spectrometry (MS) is crucial for confirming the molecular weight and for studying fragmentation patterns, which aids in the rapid identification of DKP structures. nih.govptfarm.pl Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.comjst.go.jp Future advancements will likely involve the coupling of these techniques (e.g., LC-MS, LC-NMR) to provide seamless separation and identification of trace-level derivatives in complex mixtures, further refining the analytical toolkit for DKP research.

| Analytical Technique | Application for Quinapril Diketopiperazine | Key Findings/Capabilities |

| HPLC | Separation and quantification from quinapril and its degradation products. ingentaconnect.comresearchgate.net | Establishes purity and stability; linear range of detection has been determined. ingentaconnect.com |

| X-ray Crystallography | Determination of the 3D molecular structure and absolute stereochemistry. iucr.org | Confirmed the S,S,S configuration and half-chair/boat conformations of the rings. iucr.org |

| Mass Spectrometry (MS) | Identification based on molecular mass and fragmentation patterns. nih.govptfarm.pl | Allows for definitive identification, especially when coupled with HPLC (LC-MS). ptfarm.pl |

| NMR Spectroscopy | Complete structural elucidation, including proton (¹H NMR) and carbon (¹³C NMR) environments. mdpi.comjst.go.jp | Provides unambiguous structural information and aids in stereochemical assignment. |

Application of the Diketopiperazine Scaffold in Future Drug Discovery Initiatives

The diketopiperazine scaffold is a highly valued starting point in drug discovery due to its favorable properties. The conformationally constrained six-membered ring orients substituents in a spatially defined manner, which can lead to high-affinity binding to biological targets. researchgate.net Furthermore, DKPs are metabolically stable and can possess good cell permeability, overcoming common hurdles in drug development. wikipedia.orgbenthamdirect.commdpi.com

The diketopiperazine derivative of quinapril, though historically considered a byproduct, can be viewed as a lead compound for future drug discovery initiatives. Its structure combines the rigid DKP core with the specific side chains derived from the amino acid precursors of quinapril. This unique combination can be systematically modified using the novel synthetic routes discussed previously to create libraries of new chemical entities. researchgate.netorganic-chemistry.org These libraries can then be screened for a wide range of biological activities, leveraging the scaffold's proven versatility. wustl.edunih.gov The development of DKP-based peptidomimetics as shuttles for anti-cancer drugs is one such innovative application, demonstrating the platform's potential to solve complex drug delivery challenges. rsc.org By embracing the DKP core as a privileged scaffold, researchers can pivot from viewing the quinapril derivative as a mere impurity to recognizing it as a gateway to new therapeutic possibilities.

Q & A

Q. What are the primary degradation pathways of quinapril leading to diketopiperazine formation, and how are they experimentally validated?

Quinapril undergoes cyclization as the dominant degradation pathway under acidic and neutral conditions, forming diketopiperazine ester (DKP) and its hydrolyzed derivative, diketopiperazine acid (DKPA). Hydrolysis of the ester bond occurs under alkaline conditions. Structural elucidation via UPLC-DAD and UPLC/MS/MS confirms these pathways, with mass spectra (e.g., m/z 421 for DKP and m/z 393 for DKPA) and fragmentation patterns providing mechanistic insights . Forced degradation studies under controlled humidity, temperature, and pH validate these pathways, with kinetic profiling (e.g., concentration-time curves at 80°C) quantifying degradation rates .

Q. What analytical methods are most effective for resolving and quantifying quinapril degradation products?

Stability-indicating LC-DAD and LC-ELSD methods using monolithic columns achieve baseline separation of quinapril, quinaprilat, and DKP/DKPA within 7 minutes. DAD offers superior precision (RSD < 2%) and lower LOQ (20 µg mL⁻¹ for quinapril) compared to ELSD, which relies on power-function calibration . MS/MS fragmentation (m/z 375, 347, 319) further distinguishes DKP from co-eluting impurities .

Q. How do solid-state conditions influence diketopiperazine formation in quinapril?

In solid-state formulations, molecular mobility in the amorphous phase enables conformational changes required for cyclization. Crystal structure studies (e.g., AMG 222) show that reactive groups in quinapril hydrochloride are initially >5 Å apart, necessitating mobility for cyclization . Excipients, humidity, and temperature accelerate degradation, as shown in studies by Beata Stanisz .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic methods for minimizing diketopiperazine impurities?

Berkeley et al. (2009) reduced DKP formation by eliminating acetic acid in solvent-exchange protocols (yield: 58–90%), but conflicting data suggest residual acetic acid may stabilize intermediates. To address this, in situ pH monitoring and NMR spectroscopy can track acetic acid removal efficiency, while kinetic modeling compares cyclization rates under varying solvent conditions .

Q. What experimental designs are optimal for elucidating the cyclization mechanism of quinapril to DKP?

A combination of isotopic labeling (e.g., ¹⁵N/²H) and density functional theory (DFT) simulations can map the tetrahedral intermediate formation during cyclization. Forced degradation at 80°C under acidic conditions (pH 2–3) with time-resolved MS/MS analysis (m/z 421 → 375, 347) captures transient intermediates . Solid-state NMR further probes molecular mobility in amorphous vs. crystalline phases .

Q. How do degradation kinetics of quinapril differ between liquid and solid states?

In liquid-state alkaline hydrolysis, quinaprilat forms via ester cleavage (t₁/₂ = 12 hours at pH 9), whereas solid-state degradation follows Avrami-Erofeev kinetics (n = 1.5), indicating nucleation-controlled cyclization. Gravimetric analysis (e.g., isothermal TGA) quantifies activation energies (Eₐ ≈ 85 kJ mol⁻¹) for dehydration steps .

Q. What methodologies address challenges in distinguishing co-eluting degradation products (e.g., DKPA vs. diacid derivatives)?

High-resolution Q-TOF-MS resolves m/z 393 (DKPA) from diacid (m/z 411) by mass accuracy (<5 ppm). Ion mobility spectrometry (IMS) separates conformers based on collision cross-sections. For unresolved peaks, pH-adjusted mobile phases (e.g., 0.1% formic acid) enhance chromatographic selectivity .

Q. How do degradation pathways of quinapril compare to other ACE inhibitors (e.g., ramipril, enalapril)?

Comparative studies using LC-MS/MS libraries show ramipril and enalapril form analogous DKP derivatives (m/z 393–421), but quinapril exhibits faster cyclization due to steric effects from its quinoline group. Hydrolysis rates vary with ester lability: quinapril (t₁/₂ = 24 hours at pH 7) vs. enalapril (t₁/₂ = 48 hours) .

Data Contradiction Analysis

Q. Why do some studies report negligible amide hydrolysis in quinapril degradation, while others detect DP2/DP3 (m/z 178/280)?

Amide hydrolysis is pH-dependent and occurs minimally (<5%) in acidic/neutral conditions. Under alkaline stress (pH > 10), hydroxide ions cleave the amide bond, yielding DP2 (m/z 178) and DP3 (m/z 280). Discrepancies arise from incomplete pH control in early studies; modern protocols use buffered degradation media (e.g., phosphate/borate) to isolate pathways .

Q. How can conflicting reports on DKPA formation pathways be reconciled?

DKPA may form via either DKP ester hydrolysis or direct cyclization of quinapril diacid. Isotope tracer experiments (e.g., ¹⁸O labeling) confirm DKPA primarily originates from DKP hydrolysis, as diacid intermediates are absent in LC-MS profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.